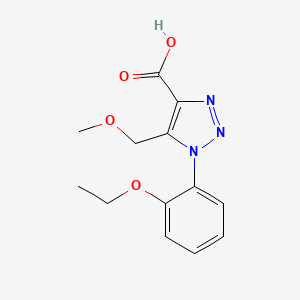

1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1267198-01-5

Cat. No.: VC2830895

Molecular Formula: C13H15N3O4

Molecular Weight: 277.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1267198-01-5 |

|---|---|

| Molecular Formula | C13H15N3O4 |

| Molecular Weight | 277.28 g/mol |

| IUPAC Name | 1-(2-ethoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H15N3O4/c1-3-20-11-7-5-4-6-9(11)16-10(8-19-2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18) |

| Standard InChI Key | BJKXIXOPTSYLSS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)COC |

| Canonical SMILES | CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)COC |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a well-defined chemical entity with specific identification parameters. The compound is registered under CAS Number 1267198-01-5, indicating its recognition in chemical databases and literature. Its molecular formula is C13H15N3O4, representing the precise atomic composition that defines its structure and properties. The molecular weight of this compound is calculated to be 277.28 g/mol, a critical parameter for various chemical and biological applications. The IUPAC name, 1-(2-ethoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid, provides the standardized nomenclature necessary for unambiguous identification in scientific literature. These identification parameters collectively establish the unique identity of this compound in the vast landscape of organic chemistry.

Structural Configuration and Molecular Features

The molecular structure of 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid reveals several noteworthy features that contribute to its chemical behavior. At its core, the compound contains a 1,2,3-triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms in sequence. This triazole ring is substituted at position 1 with a 2-ethoxyphenyl group, position 5 with a methoxymethyl group, and position 4 with a carboxylic acid functional group. The presence of the ethoxy group on the phenyl ring contributes to the compound's lipophilicity, potentially enhancing its membrane permeability in biological systems. The methoxymethyl group at position 5 introduces additional functionality that may influence hydrogen bonding capabilities and receptor interactions. The carboxylic acid group at position 4 confers acidic properties to the molecule and provides a site for potential derivatization or conjugation with other molecules.

Chemical Descriptors and Notations

For computational chemistry and database searching purposes, 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is represented by specific chemical descriptors. The Standard InChI notation for this compound is InChI=1S/C13H15N3O4/c1-3-20-11-7-5-4-6-9(11)16-10(8-19-2)12(13(17)18)14-15-16/h4-7H,3,8H2,1-2H3,(H,17,18). This string encodes the complete structural information in a machine-readable format. Similarly, the Standard InChIKey, BJKXIXOPTSYLSS-UHFFFAOYSA-N, provides a fixed-length identifier that serves as a searchable index for the compound. The SMILES notation, CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)COC, offers another linear representation of the molecular structure that is widely used in cheminformatics. These descriptors facilitate computational analysis, virtual screening, and database integration of this compound in research settings.

Physical and Chemical Properties

Physical State and Appearance

Based on the structural characteristics of 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid and comparison with similar triazole derivatives, this compound is likely to exist as a solid at room temperature. While specific empirical data on its physical appearance is limited in the available literature, related triazole compounds often present as crystalline solids ranging from white to pale yellow in color . The physical state is an important consideration for handling, storage, and formulation in potential pharmaceutical applications.

Spectroscopic Characteristics

Spectroscopic analysis plays a crucial role in confirming the structure and purity of 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid. For triazole derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy typically reveals characteristic signals that correspond to the triazole ring and its substituents. In the case of this compound, the 1H NMR spectrum would likely show signals for the ethoxy group (triplet for the methyl protons and quartet for the methylene protons), the methoxymethyl group (singlet for the methoxy protons and singlet for the methylene protons), and the aromatic protons of the phenyl ring (multiplets in the aromatic region). Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the carboxylic acid group (broad O-H stretch around 3300-2500 cm-1 and C=O stretch around 1700-1725 cm-1) and the triazole ring (N=N and C=N stretches) . Mass spectrometry would confirm the molecular weight of 277.28 g/mol, with fragmentation patterns consistent with the structural features of the compound.

Solubility and Stability Profile

The solubility characteristics of 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid can be inferred based on its functional groups. The presence of both hydrophilic (carboxylic acid, methoxymethyl) and hydrophobic (ethoxyphenyl) moieties suggests a balanced solubility profile. The compound would likely exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), while showing limited solubility in water due to the presence of the ethoxyphenyl group. The carboxylic acid functionality may enhance water solubility under basic conditions due to salt formation. Regarding stability, the triazole ring is known for its high chemical stability against oxidation, reduction, and hydrolysis under physiological conditions, making compounds of this class generally stable during storage and in biological environments.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid likely follows synthetic pathways similar to those used for other 1,2,3-triazole derivatives. The most common and efficient approach for synthesizing 1,2,3-triazoles is through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a prime example of click chemistry. This reaction typically involves the cycloaddition of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst. For the synthesis of 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, the key starting materials would likely include a 2-ethoxyphenyl azide and an appropriately functionalized alkyne bearing methoxymethyl and carboxylic acid (or carboxylic ester) groups. The regioselectivity of the CuAAC reaction favors the formation of 1,4-disubstituted 1,2,3-triazoles, which would require additional synthetic steps to achieve the desired 1,5-disubstitution pattern.

Specific Reaction Conditions

Based on typical protocols for triazole synthesis, the preparation of 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid would involve specific reaction conditions tailored to achieve optimal yield and purity. The reaction would likely be conducted in a mixed solvent system such as water/tert-butanol or dimethyl sulfoxide (DMSO)/water to accommodate the solubility of both the organic reactants and the copper catalyst. Common copper sources include copper(II) sulfate pentahydrate in combination with a reducing agent like sodium ascorbate to generate the active copper(I) species in situ. The reaction temperature would typically range from room temperature to 60°C, with reaction times varying from several hours to overnight depending on the reactivity of the azide and alkyne components. If the initial product contains a carboxylic ester instead of the free carboxylic acid, an additional hydrolysis step under basic conditions (e.g., sodium hydroxide in methanol/water) would be necessary to obtain the target compound.

Purification and Characterization Techniques

Following the synthesis of 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, several purification and characterization techniques would be employed to ensure the identity and purity of the final product. Column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures) would typically be used for initial purification. Recrystallization from suitable solvents such as ethanol, methanol, or ethyl acetate might be employed for further purification. The characterization of the purified compound would involve multiple analytical techniques . Thin-layer chromatography (TLC) would confirm the purity by showing a single spot under appropriate visualization methods. Melting point determination would provide a physical constant for comparison with literature values or future batches. Spectroscopic analyses including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry would confirm the structural identity of the compound, while elemental analysis would verify the elemental composition.

Comparative Analysis with Related Compounds

Structural Relationships and Similarities

1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid shares structural similarities with several related compounds that have been documented in the chemical literature. One such compound is 1-(2-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1266840-17-8), which differs only in the substituent at position 5, having an ethyl group instead of a methoxymethyl group . Another related compound is 1-(2-Ethoxyethyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid (CAS: 1275178-08-9), which features an ethoxyethyl group at position 1 instead of the 2-ethoxyphenyl group . These structural relationships are important for understanding structure-activity relationships and for predicting potential biological activities based on the known properties of similar compounds. The common structural elements across these compounds include the 1,2,3-triazole core and the carboxylic acid functionality at position 4, which likely contribute to shared chemical and biological characteristics.

Comparative Physical and Chemical Properties

Table 1 presents a comparison of key physical and chemical properties of 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid with structurally related triazole derivatives:

This comparative analysis reveals interesting trends in the physical and chemical properties of these related compounds. The substitution of the methoxymethyl group with an ethyl group results in a decrease in molecular weight and a change in the oxygen content of the molecule. Similarly, replacing the 2-ethoxyphenyl group with a 2-ethoxyethyl group leads to a significant reduction in molecular weight due to the absence of the aromatic ring. These structural differences would be expected to influence properties such as lipophilicity, solubility, and potentially, biological activity. The comparative analysis provides valuable context for understanding the unique properties of 1-(2-ethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid within the broader family of triazole derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume